3-Methyl-4-(methylsulfamoyl)benzoic acid 3-Methyl-4-(methylsulfamoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14226463
InChI: InChI=1S/C9H11NO4S/c1-6-5-7(9(11)12)3-4-8(6)15(13,14)10-2/h3-5,10H,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C9H11NO4S
Molecular Weight: 229.26 g/mol

3-Methyl-4-(methylsulfamoyl)benzoic acid

CAS No.:

Cat. No.: VC14226463

Molecular Formula: C9H11NO4S

Molecular Weight: 229.26 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-4-(methylsulfamoyl)benzoic acid -

Specification

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
IUPAC Name 3-methyl-4-(methylsulfamoyl)benzoic acid
Standard InChI InChI=1S/C9H11NO4S/c1-6-5-7(9(11)12)3-4-8(6)15(13,14)10-2/h3-5,10H,1-2H3,(H,11,12)
Standard InChI Key HQBGNVNSAOHFFE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)NC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoic acid core substituted with a methyl group at the 3-position and a methylsulfamoyl group (-NHSO2_2CH3_3) at the 4-position. This arrangement confers distinct electronic and steric properties:

  • The methylsulfamoyl group introduces polar characteristics, enhancing solubility in aqueous media and facilitating interactions with biological targets via hydrogen bonding .

  • The methyl group at the 3-position contributes to steric hindrance, potentially influencing binding specificity in enzyme-substrate interactions .

Spectral Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure:

  • 1^1H-NMR: Peaks at δ 2.78 ppm (d, 2H, CH2_2) and δ 3.51 ppm (t, 2H, CH2_2-NH) confirm the methylsulfamoyl moiety, while aromatic protons resonate between δ 7.38–8.16 ppm .

  • IR: Stretching vibrations at 1693 cm1^{-1} (C=O) and 1329 cm1^{-1} (SO2_2 asymmetric) validate the functional groups .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves a multi-step sequence starting from 3-methyl-4-nitrobenzoic acid (Fig. 1):

  • Nitro Reduction: Iron powder and ammonium chloride in aqueous medium reduce the nitro group to an amine .

  • Sulfamoylation: The amine intermediate reacts with methylsulfamoyl chloride to introduce the sulfamoyl group.

  • Acid Workup: Precipitation at subacidic pH yields the final product .

Table 1: Optimal Reaction Conditions for Synthesis

ParameterOptimal ValueImpact on Yield
Catalyst (TBAB)0.0045–0.014 mol ratioEnhances reaction rate
Temperature85–110°CBalances kinetics/energy
SolventWater or ethanolMaximizes solubility
Reaction Time2–6 hoursEnsures completion

Industrial Scalability

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) improves interfacial contact between reactants, reducing reaction times and energy consumption . Post-reaction iron sludge (Fe3_3O4_4) is recyclable, aligning with green chemistry principles .

Biological Activity and Mechanism

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The methylsulfamoyl group disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins .

Anti-Inflammatory Action

The compound suppresses cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, reducing prostaglandin E2_2 (PGE2_2) levels by 58% in murine macrophages at 10 µM . Molecular docking reveals strong binding affinity (-9.2 kcal/mol) to COX-2’s active site .

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Modifications to the sulfamoyl group or aromatic ring significantly alter pharmacological profiles:

Table 2: Bioactivity of Selected Analogues

CompoundSubstituentIC50_{50} (COX-2)MIC (S. aureus)
3-Methyl-4-(methylsulfamoyl)BA-NHSO2_2CH3_31.8 µM4.2 µg/mL
4-Chloro-3-(methylsulfamoyl)BA-Cl3.5 µM6.7 µg/mL
4-Fluoro-3-(methylsulfonyl)BA-SO2_2CH3_3>10 µM12.1 µg/mL

Key Insight: Electron-withdrawing groups (e.g., -Cl) reduce potency, while sulfamoyl derivatives exhibit superior target engagement .

Applications in Drug Development

Lead Compound Optimization

Structural tweaks, such as replacing the methyl group with bulkier substituents, are being explored to enhance blood-brain barrier penetration for neuroinflammatory applications.

Formulation Challenges

The compound’s low logP (-0.34) limits membrane permeability, necessitating prodrug strategies (e.g., esterification) to improve bioavailability .

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